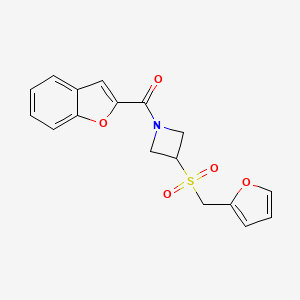
Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how can purity be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the azetidine and benzofuran cores. A common approach includes:
Azetidine sulfonylation : React 3-aminoazetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., pyridine/DCM) to form the sulfonyl-azetidine intermediate.
Benzofuran coupling : Use a coupling reagent (e.g., EDCI/HOBt) to link the benzofuran-2-carboxylic acid to the sulfonylated azetidine.
- Optimization : Microwave-assisted synthesis (60–80°C, 30–60 min) improves yield and reduces by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- NMR : 1H and 13C NMR confirm regiochemistry and functional group integration. Aromatic protons (benzofuran/furan) appear at δ 6.5–8.0 ppm, while azetidine protons resonate at δ 3.5–4.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]+ at m/z 388.12).
- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1300 cm−1 and carbonyl (C=O) at 1650–1750 cm−1 .
Q. How can researchers conduct preliminary biological activity screening?
- Protocol :
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination).
- Enzyme inhibition : Evaluate kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays.
- Receptor binding : Radioligand displacement assays for nicotinic acetylcholine receptors (nAChRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in sulfonylation steps?
- Strategies :
- Design of Experiments (DOE) : Vary temperature (0–25°C), base (pyridine vs. triethylamine), and solvent (DCM vs. THF) to identify optimal parameters.
- Kinetic monitoring : Use in situ FTIR or HPLC to track sulfonyl chloride consumption.
- Side-product analysis : LC-MS identifies hydrolyzed by-products; anhydrous conditions mitigate this issue .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Approaches :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with nAChRs or kinases using crystal structures (PDB: 2QC1, 4ASD). Focus on sulfonyl and carbonyl groups as hydrogen bond acceptors.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Protocol :
Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane).
Refinement (SHELXL) : Resolve azetidine puckering and sulfonyl group geometry.
- Validation : Check R-factors (<0.05) and electron density maps for omitted regions. Cross-validate with NMR NOESY for solution-state conformation .
Q. What strategies address contradictions in biological activity data across studies?
- Troubleshooting :
- Purity verification : Reanalyze batches via HPLC (C18 column, 90:10 acetonitrile/water).
- Assay standardization : Use identical cell lines/passage numbers and control for solvent effects (DMSO <0.1%).
- Meta-analysis : Compare IC50 values from ≥3 independent studies to identify outliers .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Framework :
- Core modifications : Replace benzofuran with indole or thiophene to assess π-π stacking effects.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on furan to enhance electrophilicity.
- Bioisosteres : Substitute sulfonyl with phosphonate to evaluate metabolic stability .
属性
IUPAC Name |
1-benzofuran-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-17(16-8-12-4-1-2-6-15(12)23-16)18-9-14(10-18)24(20,21)11-13-5-3-7-22-13/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOMIVISEZACPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













